Methyl 5,6-dihydroxyindoline-2-carboxylate
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Overview
Description
Methyl 5,6-dihydroxyindoline-2-carboxylate is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the indoline ring and a carboxylate ester group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydroxyindoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with indoline-2-carboxylic acid.
Hydroxylation: The indoline-2-carboxylic acid undergoes hydroxylation at the 5 and 6 positions using suitable hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The hydroxylated product is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydroxyindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated indoline derivatives.
Scientific Research Applications
Methyl 5,6-dihydroxyindoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydroxyindoline-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A closely related compound with similar structural features but lacking the methyl ester group.
5,6-Dihydroxyindole: Another related compound that lacks both the carboxylate and methyl ester groups.
Uniqueness
Methyl 5,6-dihydroxyindoline-2-carboxylate is unique due to the presence of both hydroxyl groups and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Biological Activity
Methyl 5,6-dihydroxyindoline-2-carboxylate (MeDHICA) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
MeDHICA can be synthesized through various methods, including the Hemetsberger indole synthesis. The compound features a dihydroxyindole structure that is crucial for its biological activity. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological evaluation .
Anticancer Properties
MeDHICA has been evaluated for its anticancer properties, particularly against various cancer cell lines such as MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). In vitro studies have shown that MeDHICA exhibits cytotoxic effects by reducing cell viability significantly:
- MDA-MB-231 Cells : Treatment with MeDHICA resulted in a 25% reduction in cell viability. When combined with suberoylanilide hydroxamic acid (SAHA), the compound enhanced SAHA's efficacy, leading to a 20% additional reduction in cell viability .
- SH-SY5Y Cells : The compound demonstrated a 45% inhibition of cell viability when used alone, indicating its potential as a therapeutic agent in neuroblastoma treatment .
The mechanism by which MeDHICA exerts its effects involves modulation of key signaling pathways associated with cell survival and apoptosis. It has been suggested that MeDHICA may enhance the activity of histone deacetylase inhibitors like SAHA, thereby promoting apoptosis in cancer cells .
Antioxidant Activity
MeDHICA also exhibits notable antioxidant properties. Studies comparing the antioxidant activity of MeDHICA and its derivatives have indicated that MeDHICA melanin demonstrates superior performance in protecting against lipid peroxidation compared to other forms derived from dihydroxyindole . This property is attributed to its ability to scavenge free radicals effectively.
Comparative Biological Activity
The following table summarizes the biological activities of MeDHICA compared to other related compounds:
Compound | Cell Line | Viability Reduction (%) | Mechanism of Action |
---|---|---|---|
Methyl 5,6-dihydroxyindole-2-carboxylate (MeDHICA) | MDA-MB-231 | 25% | Enhances SAHA activity |
SH-SY5Y | 45% | Induces apoptosis | |
5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Various | Variable | Antioxidant properties |
Neurodegenerative Diseases
Recent studies have explored the role of MIF (macrophage migration inhibitory factor) in neurodegenerative diseases and have identified MeDHICA as a potential inhibitor of MIF tautomerase activity. This inhibition may contribute to neuroprotection by reducing inflammation and promoting neuronal survival following injury .
Melanin Biosynthesis
Research indicates that compounds like MeDHICA are precursors to eumelanin, which has implications beyond pigmentation. These compounds are being studied for their roles in skin protection against UV radiation and their potential therapeutic applications in skin-related disorders .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11-13H,2H2,1H3 |
InChI Key |
JQFIYBUMSYATMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
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